molecular formula C9H10BrN3 B13324753 2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine

2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine

Cat. No.: B13324753
M. Wt: 240.10 g/mol
InChI Key: FPMPKNOUEWNPCI-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine is a chemical compound with the molecular formula C9H10BrN3 and a molecular weight of 240.10 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine typically involves the reaction of 4-bromo-1H-indazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets in biological systems. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine
  • 2-(4-Fluoro-1H-indazol-1-yl)ethan-1-amine
  • 2-(4-Methyl-1H-indazol-1-yl)ethan-1-amine

Uniqueness

2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain targets.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

2-(4-bromoindazol-1-yl)ethanamine

InChI

InChI=1S/C9H10BrN3/c10-8-2-1-3-9-7(8)6-12-13(9)5-4-11/h1-3,6H,4-5,11H2

InChI Key

FPMPKNOUEWNPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2CCN)C(=C1)Br

Origin of Product

United States

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